N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S/c1-31-16-10-8-15(9-11-16)13-28-22(30)17-5-4-12-25-21(17)27-23(28)32-14-20(29)26-19-7-3-2-6-18(19)24/h2-12H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVMMGEKVNJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A fluorophenyl group, which enhances lipophilicity and biological activity.
- A pyrido[2,3-d]pyrimidine moiety that is known for its diverse biological effects.
- A methoxyphenyl substituent that may influence the compound's interaction with biological targets.
The molecular formula can be summarized as .
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including cholinesterases and cyclooxygenases. For instance, studies have shown that similar pyrido-pyrimidine derivatives can inhibit acetylcholinesterase (AChE) with IC50 values ranging from 10 to 30 μM .
- Antioxidant Activity : The presence of the methoxy group may enhance the compound's antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may possess anticancer activities by inducing apoptosis in cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound. The results indicate:
| Biological Activity | Assay Type | IC50 Value (μM) |
|---|---|---|
| AChE Inhibition | Enzyme Assay | 15.2 - 34.2 |
| BChE Inhibition | Enzyme Assay | 9.2 - 30.1 |
| Antioxidant Activity | DPPH Assay | Not specified |
These findings suggest that the compound has moderate inhibitory effects on cholinesterases and potential antioxidant properties.
Case Studies
- Anticancer Activity : A study explored a library of compounds similar to this compound for their anticancer potential in multicellular spheroids. Results indicated significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent .
- Neuroprotective Effects : Research has indicated that compounds with similar structures can offer neuroprotective benefits by inhibiting AChE and reducing oxidative stress in neuronal cells.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations
Pyrido cores may offer superior π-stacking in hydrophobic enzyme pockets . Thieno cores (e.g., Compound A) introduce sulfur atoms that could influence redox properties and binding kinetics .
Substitution Patterns: Position 3: The 4-methoxyphenylmethyl group in the target compound contrasts with 4-chloro (Compound A) or 2-fluoro (Compound C) substitutions. Methoxy groups improve solubility but may reduce membrane permeability compared to halogens .
Physical and Pharmacological Properties :
- Melting Points : Analogs like those in exhibit high melting points (e.g., 302–304°C), suggesting strong intermolecular forces (e.g., hydrogen bonds, π-stacking) . The target compound likely shares similar thermal stability.
- Bioactivity : Fluorine and chlorine substituents are associated with enhanced target affinity and metabolic resistance. For example, Compound A’s trifluoromethyl group increases lipophilicity, while the target’s 2-fluorophenyl balances polarity and binding .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis of this pyrido[2,3-d]pyrimidine derivative likely involves multi-step reactions, including:
- Sulfanyl Acetamide Formation: Thiolation of the pyrimidine scaffold using a nucleophilic substitution reaction with 2-mercaptoacetic acid derivatives under basic conditions (e.g., NaH in DMF) .
- Substitution Reactions: Introduction of the 4-methoxyphenylmethyl group via alkylation or Mitsunobu reactions, ensuring regioselectivity by protecting reactive sites .
- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product.
Optimization Tips: - Employ flow chemistry (e.g., continuous reactors) to enhance reaction control and scalability .
- Monitor intermediates via LC-MS to identify side-products and adjust reaction conditions (e.g., temperature, stoichiometry) .
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the pyrido[2,3-d]pyrimidin-4-one core (distinct carbonyl signals at δ ~160–170 ppm) .
- HSQC/HMBC: Correlate the sulfanyl acetamide moiety (δ ~3.5–4.0 ppm for CH₂S) with adjacent carbons to confirm connectivity .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrimidine ring) .
Q. How should researchers design preliminary bioactivity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or enzymes with structural homology to known pyrido[2,3-d]pyrimidine targets (e.g., EGFR, VEGFR) .
- In Vitro Assays:
- Data Validation: Replicate experiments in triplicate and include positive/negative controls to minimize false positives .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and crystal packing interactions influence the compound’s stability?
Methodological Answer:
- X-ray Diffraction Analysis:
- Thermogravimetric Analysis (TGA): Measure thermal stability under nitrogen flow to correlate packing efficiency with decomposition temperatures .
Q. How can solubility challenges in aqueous buffers be addressed during formulation studies?
Methodological Answer:
- pH-Dependent Solubility:
- Formulation Strategies:
- Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
- Introduce polar substituents (e.g., hydroxyl groups) via medicinal chemistry optimization while preserving activity .
Q. How should contradictory data in kinase inhibition assays be resolved?
Methodological Answer:
- Mechanistic Validation:
- Perform surface plasmon resonance (SPR) to measure direct binding affinities (KD) and rule out assay artifacts .
- Use crystallography or molecular docking to confirm binding poses in the kinase active site .
- Off-Target Screening:
- Cellular Context: Compare results in cell-free vs. cell-based assays to account for membrane permeability or efflux pump interference .
Q. What computational methods are suitable for predicting the compound’s ADMET properties?
Methodological Answer:
- In Silico Tools:
- Validation: Cross-reference predictions with experimental data (e.g., microsomal stability assays in liver S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
